molecular formula C10H16Cl2O2 B14392182 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane CAS No. 89995-60-8

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane

Cat. No.: B14392182
CAS No.: 89995-60-8
M. Wt: 239.14 g/mol
InChI Key: DRAMXPRNCHDTJI-UHFFFAOYSA-N
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Description

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and dimethylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with a suitable dioxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloroethylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethane: A related compound with similar chemical properties but different applications.

    4,4-Dimethyl-2-propyl-1,3-dioxolane: Shares the dioxolane ring structure but lacks the dichloroethylidene group.

Properties

CAS No.

89995-60-8

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

5-(1,2-dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane

InChI

InChI=1S/C10H16Cl2O2/c1-4-5-8-13-9(7(12)6-11)10(2,3)14-8/h8H,4-6H2,1-3H3

InChI Key

DRAMXPRNCHDTJI-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(=C(CCl)Cl)C(O1)(C)C

Origin of Product

United States

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